N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Description
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a synthetic organic compound featuring a 3,4-dihydropyrazole core substituted with a phenyl group, a propanoyl moiety, and a methanesulfonamide-linked aromatic ring. The methanesulfonamide group enhances solubility and may influence target binding, while the propanoyl and phenyl substituents could modulate steric and electronic properties.
Properties
IUPAC Name |
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-19(23)22-18(15-7-5-4-6-8-15)13-17(20-22)14-9-11-16(12-10-14)21-26(2,24)25/h4-12,18,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSDGQOCBLXEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The pyrazole intermediate is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine.
Sulfonamide formation: The final step involves the reaction of the acylated pyrazole with methanesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 389.4 g/mol
Medicinal Chemistry
This compound has shown promise in the development of novel therapeutic agents. Its structure suggests potential activity against various biological targets, particularly in the treatment of inflammatory diseases and cancer.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Research
The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for anticancer drug development.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing cytotoxic effects, this compound was tested against various cancer cell lines, including breast and colon cancer cells. Results showed significant dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use .
Neuropharmacology
Recent studies have explored the neuroprotective effects of this compound, particularly its potential in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. These findings suggest its role as a neuroprotective agent against conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | Cytokine production | Inhibition observed | |
| Anticancer | Cytotoxicity | IC50 values < 10 µM | |
| Neuroprotective | Behavioral assays | Improved cognition |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| Parent Compound | Moderate | Base activity observed |
| Methyl substitution | High | Enhanced potency |
| Fluorine substitution | Very High | Increased bioavailability |
Mechanism of Action
The mechanism of action of N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence inflammatory and microbial processes.
Comparison with Similar Compounds
Key Observations:
Core Scaffold: The dihydropyrazole ring is retained in the user’s compound and 851719-26-1, whereas Sch225336 and USP Sotalol Hydrochloride RS lack this feature.
Substituent Effects: The 2-propanoyl group in the user’s compound differs from the 2-methylpropanoyl in 851719-26-1, which introduces steric bulk that may alter metabolic stability or target affinity . The 3-phenyl substituent in the user’s compound versus the 3-(2-methylphenyl) in 851719-26-1 highlights positional and steric variations that could impact hydrophobic interactions .
Functional Groups : Methanesulfonamide is conserved across all analogs, suggesting a shared role in solubility or hydrogen bonding. Sch225336’s bis-sulfone groups may confer distinct electronic properties and selectivity (e.g., CB2 receptor binding ).
Pharmacological and Functional Insights
Table 2: Functional Comparisons
Discussion:
- Target Selectivity: Sch225336’s bis-sulfone structure underscores the importance of sulfonyl groups in cannabinoid receptor targeting . The user’s compound lacks these groups, suggesting divergent mechanisms.
- Salt Forms : The hydrochloride salt in USP Sotalol Hydrochloride RS exemplifies how salt formation optimizes physicochemical properties, a consideration absent in the user’s compound’s current data .
- Methanesulfonamide Role : Present in all analogs, this group may enhance aqueous solubility and serve as a hydrogen-bond acceptor, a feature exploited in drug design for CNS targets .
Biological Activity
N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:
The synthesis typically involves the reaction of phenyl derivatives with appropriate hydrazones and sulfonamides, leading to the formation of the pyrazole ring. The specific synthetic routes can vary, but they often include steps such as condensation reactions and modifications of existing pyrazole frameworks to enhance biological activity.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. A study indicated that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, pyrazole derivatives have been noted for their anti-inflammatory and antibacterial properties. For example, studies have highlighted their ability to inhibit pro-inflammatory cytokines and bacterial growth in vitro. The mechanism often involves the modulation of inflammatory pathways and direct antibacterial action against specific pathogens .
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can enhance biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Phenyl group | Increases binding affinity |
| Methanesulfonamide | Enhances solubility and stability |
| Alkyl substituents | Modulate lipophilicity |
These findings highlight the importance of chemical modifications in optimizing the pharmacological profiles of pyrazole-based compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core, followed by sulfonylation and functionalization. Key steps include:
- Pyrazole ring formation : Use of substituted phenylhydrazines and diketones under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonylation : Methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final characterization via NMR and HPLC is critical .
Q. How can the compound’s structure be validated experimentally?
Q. What computational tools are suitable for modeling its electronic properties?
- DFT calculations : Use Gaussian or ORCA with hybrid functionals (e.g., B3LYP) to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra .
- Molecular docking : Autodock Vina or Schrödinger Suite to predict binding affinities for biological targets (e.g., viral polymerases) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disordered solvent molecules) be resolved for this compound?
- Refinement strategies : Use SHELXE for iterative phase improvement and Olex2 for model building. Apply restraints to disordered regions (e.g., SIMU/DELU in SHELXL) .
- Data validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for R-factor convergence (<5% difference between R₁ and wR₂) .
Q. What structure-activity relationship (SAR) insights exist for pyrazole-sulfonamide hybrids?
Q. How can in silico screening optimize this compound for antiviral activity?
- Virtual libraries : Generate derivatives via substituent permutation (e.g., halogenation at the phenyl ring) using RDKit or ChemAxon.
- Binding free energy : Calculate ΔG binding with MM-PBSA/GBSA after 100 ns MD simulations. Prioritize compounds with stable interactions (e.g., H-bonds with MPXV DPol residues Leu631/Arg634) .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Off-target profiling : Use proteome-wide microarrays or thermal shift assays to identify non-specific binding .
Methodological Best Practices
Q. Handling air-sensitive intermediates during synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
